An In-depth Technical Guide to 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one: Synthesis and Properties
An In-depth Technical Guide to 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the isothiazolinone derivative, 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. Isothiazolinones are a well-established class of heterocyclic compounds recognized for their potent biocidal activity. This document consolidates available data on the specific properties of the N-tert-butyl substituted and 5-chloro-functionalized variant, offering a valuable resource for researchers in antimicrobial drug discovery and material science.
Chemical Identity and Physical Properties
2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one is a solid, white to yellow compound at room temperature. Its core structure consists of an isothiazolinone ring, which is known to be the active pharmacophore responsible for its biological activity.
| Property | Value | Reference |
| CAS Number | 850314-12-4 | [1] |
| Molecular Formula | C₇H₁₀ClNOS | ChemSrc |
| Molecular Weight | 191.68 g/mol | ChemSrc |
| Density | 1.3 ± 0.1 g/cm³ | ChemSrc |
| Boiling Point | 235.6 ± 50.0 °C at 760 mmHg | ChemSrc |
| Flash Point | 96.3 ± 30.1 °C | ChemSrc |
| Physical Form | White to Yellow Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C in an inert atmosphere | Sigma-Aldrich |
Synthesis
Proposed Synthetic Pathway
A likely synthetic route commences with the preparation of N-tert-butyl-3-mercaptopropionamide, which is then subjected to a cyclization and chlorination step.
Caption: Proposed two-step synthesis of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols derived from analogous syntheses of isothiazolinones. These should be considered as a starting point for optimization by researchers.
Step 1: Synthesis of N-tert-butyl-3-mercaptopropionamide
This step involves the amidation of 3-mercaptopropionic acid with tert-butylamine.
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Materials: 3-mercaptopropionic acid, tert-butylamine, a suitable coupling agent (e.g., dicyclohexylcarbodiimide - DCC), and an appropriate solvent (e.g., dichloromethane - DCM).
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Procedure:
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Dissolve 3-mercaptopropionic acid in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
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Cool the solution in an ice bath.
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Add the coupling agent (DCC) to the solution.
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Slowly add tert-butylamine to the reaction mixture.
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Allow the reaction to stir at room temperature overnight.
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Filter the reaction mixture to remove the dicyclohexylurea byproduct.
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Wash the filtrate with dilute acid, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tert-butyl-3-mercaptopropionamide.
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Purify the product by column chromatography on silica gel.
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Step 2: Synthesis of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one
This step involves the cyclization and chlorination of the mercaptopropionamide intermediate. Sulfuryl chloride is a common reagent for this transformation.
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Materials: N-tert-butyl-3-mercaptopropionamide, sulfuryl chloride (SO₂Cl₂), and an inert solvent (e.g., 1,2-dichloroethane).
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Procedure:
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Dissolve N-tert-butyl-3-mercaptopropionamide in 1,2-dichloroethane in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
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Cool the solution to 0-5 °C.
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Slowly add a solution of sulfuryl chloride in 1,2-dichloroethane to the reaction mixture while maintaining the temperature.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and carefully quench with water.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one.
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Biological Properties and Mechanism of Action
Isothiazolinones, as a class, are potent antimicrobial agents effective against a broad spectrum of bacteria, fungi, and algae.[2][3] Their mechanism of action is primarily attributed to the reactivity of the electrophilic sulfur atom in the isothiazolinone ring.
General Mechanism of Action
The antimicrobial activity of isothiazolinones stems from their ability to disrupt essential cellular processes through the oxidative modification of thiol-containing proteins and enzymes.
Caption: General mechanism of antimicrobial action for isothiazolinones.
The key steps in this process are:
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Cellular Uptake: The isothiazolinone molecule penetrates the cell wall and membrane of the microorganism.
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Thiol Interaction: The electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic thiol groups (-SH) present in the cysteine residues of essential proteins and enzymes.
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Oxidative Damage: This reaction leads to the formation of disulfide bonds, causing irreversible oxidation of the thiol groups.
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Enzyme Inactivation: The conformational changes and inactivation of these vital proteins disrupt critical metabolic pathways, such as cellular respiration.
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Cell Death: The widespread disruption of cellular function ultimately leads to microbial cell death.
Antimicrobial Spectrum
While specific minimum inhibitory concentration (MIC) data for 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one against a wide range of microorganisms is not extensively documented in publicly available literature, isothiazolinones are generally known to be effective against:
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Gram-positive bacteria
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Gram-negative bacteria
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Yeasts
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Fungi
The presence of the chlorine atom at the 5-position is known to enhance the antimicrobial potency of isothiazolinones.
Safety and Toxicity
Isothiazolinones, including chlorinated derivatives, are known to be skin sensitizers and can cause allergic contact dermatitis in susceptible individuals.[2] They can also be corrosive to the skin and eyes in concentrated forms. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn when handling this compound.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
Potential Applications
Given its structural similarity to other commercially successful biocides, 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one holds potential for various applications, including:
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Antimicrobial preservative: In industrial products such as paints, adhesives, and metalworking fluids.
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Water treatment: To control microbial growth in cooling towers and other industrial water systems.
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Drug discovery: As a lead compound for the development of new antimicrobial agents. The tert-butyl group may influence its pharmacokinetic properties.
Conclusion
2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one is an isothiazolinone derivative with potential as a potent antimicrobial agent. While detailed experimental data on its synthesis and biological activity are still emerging, this guide provides a foundational understanding based on the established chemistry and biology of the isothiazolinone class. Further research is warranted to fully elucidate its antimicrobial spectrum, efficacy, and safety profile for various applications. Researchers are encouraged to use the provided hypothetical protocols as a basis for developing robust synthetic methods and to conduct thorough biological evaluations.


